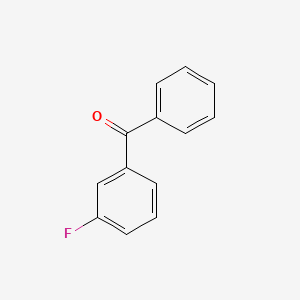

3-Fluorobenzophenone

Descripción

Contextualization within Fluorinated Organic Compounds Research

The field of organofluorine chemistry, which investigates organic compounds containing carbon-fluorine bonds, is a significant and rapidly expanding area of modern chemical research. numberanalytics.commdpi.com The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.comtcichemicals.com This is due to fluorine's high electronegativity, the strength of the C-F bond, and its relatively small atomic size, which is comparable to that of a hydrogen atom. mdpi.comtcichemicals.com Consequently, fluorinated compounds have found indispensable applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comtcichemicals.comdatahorizzonresearch.com The global market for fluorinated organic compounds was valued at USD 22.5 billion in 2023 and is projected to grow, indicating sustained commercial and research interest. datahorizzonresearch.com

Within this broad context, 3-Fluorobenzophenone serves as a specific and valuable case study. It is a functionalized organic compound belonging to the aromatic ketone family, distinguished by a fluorine atom at the meta-position of one of its phenyl rings. biosynth.com Its structure allows researchers to probe the nuanced effects of a single, strategically placed fluorine atom on molecular reactivity and photochemistry, contributing to the broader understanding of how fluorination can be used to fine-tune chemical behavior.

Significance in Contemporary Chemical Science

This compound is recognized not merely as another fluorinated molecule but as a key substrate in various research studies that explore reaction mechanisms and synthetic potential. Its chemical properties, summarized in the table below, make it a useful building block and research tool.

| Property | Value |

| CAS Number | 345-69-7 biosynth.com |

| Molecular Formula | C₁₃H₉FO biosynth.com |

| Molecular Weight | 200.21 g/mol biosynth.com |

| Physical State | Solid synquestlabs.com |

| Melting Point | 48 - 52 °C synquestlabs.comapolloscientific.co.uk |

This table presents key physical and chemical properties of this compound.

The compound's significance stems from its utility in developing new synthetic methods and its role in advanced photochemical investigations.

This compound is both a product of specific synthetic routes and a reactant in the development of novel chemical transformations. One documented method for its synthesis involves the reaction of 3-fluorobenzaldehyde (B1666160) with potassium t-butoxide. biosynth.com

More significantly, the compound is a key substrate in photochemical reactions. Research has systematically investigated the photosubstitution and photohydration reactions of this compound in acidic aqueous solutions. nih.gov These studies, employing advanced techniques like femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy, have revealed that the photosubstitution is a two-step process involving a meta-hydration intermediate. nih.gov The protonation of the ketone group is a critical initial step for these photochemical transformations. nih.gov

The unique reactivity of the meta-substituted fluorine atom is a central theme. The "meta-effect" in photochemical reactions of substituted benzophenones is an area of active study. researchgate.net For instance, research on compounds like 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone explores the competition between different photochemical pathways, providing insights into how substituents influence reaction outcomes. researchgate.net The study of how the carbon-halogen bond breaks in these photosubstitution reactions provides fundamental knowledge applicable to broader synthetic challenges. nih.gov

Current research on this compound is heavily focused on elucidating the complex mechanisms of its photochemical reactions. The direct characterization of transient species and reaction intermediates using time-resolved spectroscopy combined with density functional theory (DFT) calculations represents a major research frontier. nih.govresearchgate.net

A key emerging trajectory is the deliberate use of its photochemical properties to achieve selective synthesis. Studies have shown that the efficient photosubstitution reaction to form a hydroxyl group can occur selectively under specific conditions related to solution acidity and substituent patterns. nih.gov This predictive understanding could lead to new, highly specific synthetic methods. nih.gov

Furthermore, the investigation into the "meta-effect" is expanding to understand how introducing different electron-donating or electron-withdrawing groups at the meta positions of the benzophenone (B1666685) core can direct photochemical pathways. researchgate.net These fundamental studies are crucial for designing molecules with tailored photochemical reactivity, potentially for applications in materials science, such as the development of UV filters or photo-responsive materials. cymitquimica.com

Role in Synthetic Methodologies

Scope and Objectives of the Research Outline

This article is designed to provide a focused and scientifically grounded overview of this compound within academic research. The primary objective is to present its chemical significance without straying into applied fields beyond fundamental synthesis and reaction mechanism studies. The scope is strictly limited to the following:

Contextualization: Placing this compound within the important class of fluorinated organic compounds.

Synthetic Significance: Detailing its role as a substrate in developing and understanding synthetic methodologies, particularly in photochemistry.

Research Frontiers: Highlighting the emerging areas of investigation that focus on its reaction mechanisms and potential for selective chemical transformations.

The content adheres to a rigorous exclusion of non-academic topics, ensuring a professional and authoritative focus on the core chemistry of the compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYZALOQBXNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381403 | |

| Record name | 3-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-69-7 | |

| Record name | 3-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Fluorobenzophenone and Its Derivatives

Established Synthetic Pathways

The Friedel-Crafts acylation is a fundamental and widely utilized method for synthesizing aryl ketones, including 3-fluorobenzophenone. sigmaaldrich.com Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. sigmaaldrich.combyjus.com

In a typical synthesis of a fluorobenzophenone derivative via this method, an appropriately substituted benzoyl chloride is reacted with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). oregonstate.eduoregonstate.edu The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. sigmaaldrich.combyjus.com A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone. byjus.compressbooks.pub It is important to note that a stoichiometric amount of the Lewis acid catalyst is generally required because it forms a stable complex with the resulting ketone product. wikipedia.org This complex is then hydrolyzed during the aqueous workup to release the final product. wikipedia.org

The general mechanism for Friedel-Crafts acylation can be summarized in the following steps:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl halide. sigmaaldrich.com

Generation of a resonance-stabilized acylium ion. sigmaaldrich.combyjus.com

Electrophilic attack of the acylium ion on the aromatic ring, leading to a temporary loss of aromaticity. byjus.com

Deprotonation of the intermediate to restore aromaticity and regenerate the catalyst. byjus.compressbooks.pub

Acid anhydrides can also be used as acylating agents in place of acyl chlorides. sigmaaldrich.combyjus.com While the Friedel-Crafts acylation is a powerful tool, it is generally not successful with strongly deactivated aromatic rings. masterorganicchemistry.com

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride, Biphenyl (B1667301) | AlCl₃ | 4-Phenylbenzophenone | 25% | oregonstate.edu |

| 4-Chlorobenzoyl chloride, Fluorobenzene | AgCl₃ | 4-Chloro-4'-fluorobenzophenone | 67.41% | oregonstate.edu |

| p-Toluoyl chloride, Toluene | AlCl₃ | 4,4'-Dimethylbenzophenone | 43.70% | oregonstate.edu |

| 4-Bromobenzoyl chloride, n-Propylbenzene | AlCl₃ | 4-Bromo-4'-propylbenzophenone | 60.7% | oregonstate.edu |

| Benzoyl chloride, Anisole | ZnO | 4-Methoxybenzophenone | 30.1% | oregonstate.edu |

Halogen-fluorine exchange reactions provide an alternative route to fluorinated aromatic compounds. This method involves the substitution of a halogen atom (typically chlorine or bromine) with a fluorine atom. google.comgoogleapis.com

In the context of producing fluorobenzophenone derivatives, a corresponding halogenated benzophenone is reacted with an alkali fluoride (B91410), such as potassium fluoride. google.comgoogleapis.com The reaction is typically carried out by heating the reactants in a suitable organic solvent. google.comgoogleapis.com Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) are often employed to facilitate the exchange. google.com

The efficiency of the halogen-fluorine exchange can be influenced by several factors, including the nature of the leaving group, the choice of fluoride source, and the reaction conditions. For instance, the amount of alkali fluoride used is a critical parameter; a slight stoichiometric excess is often preferred to optimize yield and economic viability. google.com

This synthetic strategy is particularly useful for introducing fluorine into a pre-existing benzophenone scaffold. A study on the [¹⁸F]/¹⁹F exchange in a series of fluorobenzophenones demonstrated that monofluorinated compounds required heating to facilitate the exchange reaction, especially those with electron-donating groups. diva-portal.orgresearchgate.net

Beyond Friedel-Crafts acylation and halogen exchange, other conventional methods have been explored for the synthesis of benzophenone derivatives. One such method is the reaction of potassium t-butoxide with 3-fluorobenzaldehyde (B1666160). biosynth.com Another approach involves the catalyst-free N-arylation of a monofluoro-tetraphenylethylene (TPE) with 3,6-dibromocarbazole (B31536) in a direct nucleophilic substitution. rsc.org

Additionally, processes like the Balz-Schiemann reaction, which involves the replacement of an amino group, have been utilized for preparing fluorine-substituted benzophenones. googleapis.com Another less common method is the pyrolysis of anhydrous calcium benzoate. google.com

Halogen-Fluorine Exchange Reactions

Advanced and Green Synthesis Techniques

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rsc.org

For instance, the synthesis of certain benzophenone derivatives has been shown to be significantly more efficient under microwave conditions. In one example, a reaction that required 12 hours of conventional heating was completed in just 1 hour using microwave assistance, while maintaining a high yield of over 70%. This rapid and efficient heating is a key advantage of microwave synthesis. mdpi.com

Microwave-assisted synthesis has also been successfully applied in the preparation of various heterocyclic scaffolds derived from benzophenones. For example, the cyclocondensation of o-aminophenol with o-fluorobenzophenone to produce dibenzo[b,f] byjus.compressbooks.puboxazepines has been achieved in high yields using this method. researchgate.net

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical transformations. By using electrons as the primary reagent, electrosynthesis can often be conducted under mild conditions and can minimize the use of hazardous oxidizing or reducing agents. mdpi.com This approach has been explored for various organic reactions, including the synthesis of complex molecules. nih.govd-nb.infoscielo.br

While specific examples of the direct electrochemical synthesis of this compound are not extensively detailed in the provided search results, the principles of electrosynthesis are applicable to the formation of related structures. For example, the electrochemical oxidation of certain aromatic compounds can lead to the formation of new carbon-carbon bonds. scielo.br The advantages of electrosynthesis include its potential for scalability, environmental friendliness, and the ability to perform reactions that are challenging to achieve through conventional means. mdpi.comd-nb.info

Catalytic Synthesis Approaches

Catalysis offers a powerful tool for the synthesis of fluorinated benzophenones, enabling reactions with high efficiency and selectivity under milder conditions than classical stoichiometric methods. The development of novel catalytic systems is a key area of research, focusing on enantioselectivity and the use of specialized catalysts like molecularly imprinted polymers.

Enantioselective catalysis is crucial for the synthesis of chiral molecules, and in the context of fluorinated benzophenones, it is often employed in the reduction of the ketone to form chiral benzhydrols, which are valuable intermediates in pharmaceuticals.

One notable approach is the enantioselective borohydride (B1222165) reduction of ortho-fluorinated benzophenones. acs.org This method utilizes optically active ketoiminatocobalt(II) complexes as catalysts. The presence of a fluorine atom at the ortho position of the benzophenone has been shown to be effective in achieving high enantioselectivities. acs.org The reaction, which uses a modified lithium borohydride, produces the corresponding benzhydrols in high yields and with excellent enantiomeric excess (ee), typically ranging from 88% to 96% ee. acs.org The chelation between the ortho-fluorine atom and the carbonyl oxygen is believed to enhance the differentiation between the two aryl groups during the reduction process, leading to the high observed enantioselectivity. acs.org

Another strategy involves the use of chiral phase-transfer catalysts. For instance, SPINOL-derived chiral quaternary ammonium (B1175870) salts have been successfully used in the phase-transfer catalytic asymmetric alkylation of tert-butyl glycinate–benzophenone Schiff base with fluorinated benzyl (B1604629) bromides. x-mol.com This method yields a series of chiral fluorinated aromatic α-amino acid derivatives with high yields and enantioselectivities. x-mol.com While not a direct synthesis of a chiral benzophenone, it demonstrates the utility of benzophenone derivatives in asymmetric synthesis facilitated by chiral catalysts.

Furthermore, isothiourea-catalyzed formal enantioselective conjugate addition of 2-hydroxybenzophenone (B104022) imine derivatives to β-fluorinated α,β-unsaturated esters has been developed. researchgate.net This process leads to the formation of β-imino ester and amide derivatives in moderate to good yields and with excellent enantioselectivity. researchgate.net

Table 1: Examples of Enantioselective Catalysis in Reactions Involving Fluorinated Benzophenone Scaffolds

| Catalytic System | Reactants | Product Type | Enantioselectivity (ee) | Reference |

| Optically active ketoiminatocobalt(II) complexes / Modified LiBH4 | ortho-Fluorinated benzophenones | Chiral benzhydrols | 88-96% | acs.org |

| SPINOL-derived chiral quaternary ammonium salts | tert-Butyl glycinate–benzophenone Schiff base, Fluorinated benzyl bromides | Chiral fluorinated aromatic α-amino acid derivatives | High | x-mol.com |

| Isothiourea | 2-Hydroxybenzophenone imine derivatives, β-Fluorinated α,β-unsaturated esters | β-Imino ester and amide derivatives | Excellent (e.g., 97:3 er) | researchgate.net |

Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices, resulting in materials with high specificity and selectivity. wikipedia.org These molecularly imprinted polymers (MIPs) can be designed to act as artificial enzymes or selective catalysts.

In the context of fluorinated benzophenones, a molecularly imprinted Ruthenium (Ru) complex catalyst has been designed for the selective asymmetric transfer hydrogenation of o-fluorobenzophenone. nagoya-u.ac.jpresearchgate.net This catalyst was prepared on a SiO2 surface, where a ligand with a shape similar to the product of o-fluorobenzophenone hydrogenation was used as a template. researchgate.net An NH2 binding site was spatially arranged on the wall of the molecularly imprinted cavity to enhance the interaction with the o-fluorobenzophenone substrate through hydrogen bonding. researchgate.net

The resulting molecularly imprinted Ru catalyst demonstrated excellent shape selectivity for the transfer hydrogenation of benzophenone derivatives. researchgate.net The presence of the NH2 binding site significantly enhanced the adsorption and subsequent reduction of o-fluorobenzophenone. researchgate.net In contrast, substrates like o-methylbenzophenone, which cannot form a hydrogen bond with the NH2 site, showed no such enhancement, highlighting the catalyst's designed selectivity. researchgate.net This approach mimics the substrate recognition mechanisms found in natural enzymes, where a combination of shape-selective pockets and specific functional group interactions dictates catalytic activity. nagoya-u.ac.jp

Table 2: Features of a Molecularly Imprinted Catalyst for o-Fluorobenzophenone Hydrogenation

| Feature | Description | Purpose | Reference |

| Matrix | SiO2 Surface | Provides a stable support for the catalyst. | researchgate.net |

| Catalytic Center | Ruthenium (Ru) Complex | Active site for the transfer hydrogenation reaction. | nagoya-u.ac.jpresearchgate.net |

| Imprinted Cavity | Shaped to match the product of o-fluorobenzophenone hydrogenation | Creates a shape-selective reaction space. | researchgate.net |

| Binding Site | NH2 group on the cavity wall | Enhances substrate binding via hydrogen bonding with the fluorine substituent. | researchgate.net |

Enantioselective Catalysis in Fluorinated Benzophenone Synthesis

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages, including enhanced heat and mass transfer, improved safety, and better scalability. nih.gov

While specific literature detailing the flow synthesis of this compound is not abundant, the principles of flow chemistry have been successfully applied to the synthesis of related compounds, suggesting its potential applicability. For instance, a continuous flow platform has been developed for the synthesis of various benzodiazepines, which often start from aminobenzophenones. researchgate.net In one study, 2-amino-5-chloro-2'-fluorobenzophenone (B18288) was used as a model substrate to facilitate the monitoring of transformations using 19F NMR spectroscopy. researchgate.net The process involved mixing the aminobenzophenone with bromoacetyl bromide in a PTFE reactor to form the corresponding N-(2-Benzoylphenyl)-2-bromoacetamide intermediate. researchgate.net

The application of flow chemistry to the synthesis of fluorinated compounds is also exemplified in the production of precursors for pharmaceuticals like rufinamide. The key step, a 1,3-dipolar Huisgen cycloaddition, involves the reaction of 2,6-difluorobenzylazide. nih.gov The scalability of such processes is a significant advantage of flow technology. nih.gov These examples demonstrate the feasibility and benefits of using flow chemistry for reactions involving fluorinated aromatic ketones and their derivatives, paving the way for the development of continuous processes for this compound synthesis.

Precursors and Intermediate Compounds in this compound Synthesis

3-Fluoroaniline (B1664137) is a versatile and readily available starting material for the synthesis of various 3-fluorinated aromatic compounds. One common transformation of anilines is diazotization, followed by a subsequent reaction to introduce other functional groups. For example, 3-fluoroaniline can be diazotized and then hydrolyzed to produce 3-fluorophenol (B1196323) in good yields (75-81%). google.com

While a direct conversion of 3-fluoroaniline to this compound is less common, it can serve as a precursor to other key intermediates. For instance, 3-fluoroaniline can be converted to other 3-substituted fluorobenzene derivatives that can then participate in reactions like the Friedel-Crafts acylation. The diazotization of fluoroanilines is a well-established method; for example, 2-fluoroaniline (B146934) is a known precursor for 2-fluorobromobenzene through a diazotization process. googleapis.com Similarly, [18F]4-fluoroaniline has been synthesized and used as a precursor for radiolabeled compounds. researchgate.net These examples underscore the role of fluoroanilines as fundamental building blocks in the synthesis of more complex fluorinated molecules.

Substituted benzoyl chlorides are key reagents in the synthesis of benzophenones, primarily through the Friedel-Crafts acylation reaction. In this reaction, a benzoyl chloride derivative acylates an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding benzophenone. google.com

For the synthesis of this compound, two primary Friedel-Crafts strategies are possible: the acylation of fluorobenzene with benzoyl chloride, or the acylation of benzene (B151609) with 3-fluorobenzoyl chloride. The latter is often a preferred route. 3-Fluorobenzoyl chloride is a commercially available specialty chemical. environmentclearance.nic.in It can be prepared from 3-fluorobenzoic acid by reaction with a chlorinating agent like thionyl chloride.

The reactivity of benzoyl chlorides in cross-coupling reactions also provides an alternative route to benzophenones. Palladium-catalyzed cross-coupling reactions of arylboronic acids with benzoyl chlorides are an efficient method for producing substituted benzophenones. acs.org For instance, the coupling of a phenylboronic acid with 3-fluorobenzoyl chloride in the presence of a suitable palladium catalyst would yield this compound. This method can be advantageous when the Friedel-Crafts reaction is not suitable due to substrate limitations or regioselectivity issues.

Table 3: Key Precursors and Intermediates for this compound Synthesis

| Compound Name | Role in Synthesis | Relevant Reactions |

| 3-Fluoroaniline | Primary precursor | Diazotization to form other intermediates. google.com |

| 3-Fluorobenzoyl Chloride | Key intermediate | Friedel-Crafts acylation of benzene. google.com Pd-catalyzed cross-coupling with phenylboronic acid. acs.org |

| Fluorobenzene | Precursor | Friedel-Crafts acylation with benzoyl chloride. google.com |

| Benzoyl Chloride | Reagent | Friedel-Crafts acylation of fluorobenzene. google.com |

Key Intermediates in Multi-step Syntheses

Multi-step syntheses are fundamental to constructing complex molecules like this compound from simpler, readily available starting materials. chemistrydocs.comsathyabama.ac.inlibretexts.orgyoutube.com These sequential reactions rely on the formation of stable, isolable compounds known as intermediates. fiveable.me In the context of this compound synthesis, several intermediates play a pivotal role, primarily arising from two major synthetic strategies: Friedel-Crafts acylation and Grignard reactions.

A crucial and versatile intermediate in many synthetic pathways leading to this compound is 3-fluorobenzoyl chloride . nih.gov This acyl chloride is highly reactive and readily participates in Friedel-Crafts acylation reactions with benzene or other aromatic compounds to form the benzophenone core. researchgate.netsioc-journal.cn Its preparation often starts from 3-fluorotoluene (B1676563) or other suitable precursors. chemicalbook.com Another related and important class of intermediates includes substituted benzoyl chlorides like 3-chloro-4-fluorobenzoyl chloride, which allow for the synthesis of more complex, halogenated benzophenone derivatives. google.com

In Grignard-based syntheses, organometallic intermediates are paramount. For instance, the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a fluorinated benzoic acid derivative serves as a key step. organic-chemistry.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org Alternatively, a fluorinated Grignard reagent can be reacted with a benzaldehyde (B42025) or a related carbonyl compound. researchgate.net These reactions typically proceed through a magnesium alkoxide intermediate before acidic workup yields the final alcohol, which is then oxidized to the ketone.

The table below summarizes some of the key intermediates involved in the synthesis of this compound and its derivatives, highlighting their role and the synthetic context in which they are employed.

| Intermediate | Formula | Role in Synthesis | Relevant Synthetic Routes |

| 3-Fluorobenzoyl chloride | C₇H₄ClFO | Acylating agent | Friedel-Crafts Acylation |

| 3-Fluorobenzyl chloride | C₇H₆ClF | Precursor to other intermediates | Various multi-step syntheses |

| Phenylmagnesium bromide | C₆H₅MgBr | Nucleophilic aryl source | Grignard Reaction |

| 3-Fluorophenylmagnesium bromide | C₆H₄BrFMg | Nucleophilic fluorinated aryl source | Grignard Reaction |

| (3-Fluorophenyl)methanol | C₇H₇FO | Precursor to 3-fluorobenzaldehyde | Oxidation/Reduction sequences |

Challenges and Future Directions in Synthetic Chemistry of this compound

Despite the established methods for synthesizing this compound, several challenges persist, driving the exploration of new and improved synthetic strategies. A primary challenge in Friedel-Crafts acylation is the control of regioselectivity, particularly when using substituted aromatic compounds. The reaction can yield a mixture of ortho, meta, and para isomers, necessitating tedious purification steps. researchgate.netsioc-journal.cn Furthermore, traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste and can be difficult to handle. oregonstate.edu

The use of Grignard reagents, while powerful, is hampered by their high reactivity and sensitivity to moisture and air, requiring strictly anhydrous reaction conditions. libretexts.orggoogle.com Side reactions, such as the formation of biphenyl from the coupling of unreacted Grignard reagent, can also reduce the yield of the desired product. libretexts.org

Future directions in the synthesis of this compound are focused on addressing these challenges and developing more efficient, sustainable, and versatile methods. Key areas of research include:

Development of Novel Catalytic Systems: There is a strong emphasis on replacing traditional Lewis acids in Friedel-Crafts reactions with more environmentally benign and recyclable catalysts. researchgate.netsioc-journal.cn This includes the use of solid acid catalysts and rare-earth metal triflates, which can offer higher selectivity and easier separation. researchgate.netsioc-journal.cn

Flow Chemistry and Microreactors: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and control over reaction parameters. This technology is being explored for both Friedel-Crafts acylations and Grignard reactions to improve efficiency and minimize waste.

C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach to forming the carbon-carbon bond in benzophenones. Research is ongoing to develop catalytic systems that can selectively activate C-H bonds on both aromatic rings, bypassing the need for pre-functionalized starting materials like organohalides or organometallics.

Photochemical Methods: Photoredox catalysis and other photochemical methods are emerging as powerful tools in organic synthesis. These approaches can enable novel bond formations under mild conditions and offer alternative pathways for the synthesis of this compound and its derivatives. acs.orgacs.org

The ongoing innovation in synthetic methodologies promises to provide more efficient and sustainable routes to this compound, facilitating its broader application in science and technology.

Iii. Reaction Mechanisms and Reactivity Studies of 3 Fluorobenzophenone

Thermal and Catalytic Reactions

The reaction of fluorobenzophenones with alkali metal salts of hydroxyaromatic compounds (phenolates) is a key step in the synthesis of polyetherketones. Studies on related 4-fluorobenzophenone (B154158) derivatives have shown that they undergo nucleophilic substitution with alkali-metal salts of phenols in solvents like diphenyl sulphone at elevated temperatures. rsc.org

The reactivity of the alkali metal salt is dependent on the cation. For the reaction of 4-fluorobenzophenone with potassium phenolate (B1203915) derivatives, the observed order of reactivity for the alkali metal cation is Cs > K > Na. rsc.org This trend is influenced by the degree of ion pairing between the phenoxide anion and the alkali metal cation in the solvent. Larger, more "naked" cations like cesium lead to a more reactive, less-associated nucleophile, thereby increasing the reaction rate.

| Alkali Metal Cation | Relative Reactivity |

|---|---|

| Cs⁺ | Highest |

| K⁺ | Intermediate |

| Na⁺ | Lowest |

Hammett analysis is a powerful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. For the nucleophilic aromatic substitution of substituted 4-fluorobenzophenones, linear free energy relationships have been established.

In the reaction between 4'-X-4-fluorobenzophenones and potassium salts of 4'-Y-4-hydroxybenzophenones, the reaction rate is sensitive to the electronic nature of both the substituent X on the substrate and the substituent Y on the nucleophile. rsc.org A similar study involving the reaction of 4-X-4'-fluorobenzophenones with the alkali-metal salts of 4-Y-4'-hydroxydiphenyl ethers in diphenyl sulphone at 140 °C yielded specific Hammett ρ (rho) values. rsc.org

Variation of substituent (X) in the fluorobenzophenone (substrate): The reaction gives a positive ρ value of +1.02. This indicates that electron-withdrawing substituents (with positive σ values) on the benzophenone (B1666685) moiety accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate.

Variation of substituent (Y) in the phenolate (nucleophile): The reaction gives a negative ρ value of -0.34. This shows that electron-donating substituents (with negative σ values) on the phenolate nucleophile increase the reaction rate by enhancing its nucleophilicity. rsc.org

A more pronounced effect is seen when the substituent is in the same ring as the reacting phenolate center. The reaction of fluorobenzophenone with potassium 4-Y-phenolates gives a ρ value of -2.28, indicating a high sensitivity to the electronic effects of the substituent on the nucleophile's reactivity. rsc.org

| Reactant Varied | Substituent Position | ρ Value | Interpretation |

|---|---|---|---|

| Substrate (Fluorobenzophenone) | Substituent X on non-reacting ring | +1.02 rsc.org | Reaction accelerated by electron-withdrawing groups. |

| Nucleophile (Phenolate) | Substituent Y on non-reacting ring | -0.34 rsc.org | Reaction accelerated by electron-donating groups. |

| Nucleophile (Phenolate) | Substituent Y on reacting ring | -2.28 rsc.org | Reaction highly accelerated by electron-donating groups. |

The carbonyl group of 3-fluorobenzophenone is susceptible to reduction to form the corresponding secondary alcohol, (3-fluorophenyl)(phenyl)methanol. This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent used for the reduction of ketones to secondary alcohols. masterorganicchemistry.compressbooks.pub The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of this compound. chemistrysteps.com This attack breaks the C=O π-bond and forms a new C-H bond, resulting in an intermediate alkoxide. pressbooks.pub Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, yields the final alcohol product. masterorganicchemistry.comwikipedia.org

Reduction Reactions

Electrochemical Reduction and Radical Anion Formation

The electrochemical reduction of this compound in solvents like acetonitrile (B52724) leads to the formation of its radical anion. capes.gov.br This species is characterized by having an unpaired electron and a negative charge, making it highly reactive. numberanalytics.com Studies on related benzophenones show that these radical anions are stable in the absence of light. capes.gov.br

The formation of radical anions from neutral molecules by accepting an electron is a key step in many chemical transformations. numberanalytics.com The stability and reactivity of these radical anions are influenced by factors such as the molecular structure and the solvent environment. numberanalytics.com In the case of 4-halobenzophenones, irradiation with UV light can induce a disproportionation reaction of the radical anion, leading to the formation of the parent ketone and a dianion, which subsequently reacts to form an alcohol. capes.gov.br This process is identified as a DISP2 mechanism, which involves a significant amount of back reaction (conproportionation) and quenching of the photo-excited state of the radical anion by the parent molecule. capes.gov.br

Further research into the fragmentation of deprotonated N,2-diphenylacetamide derivatives has provided insights into radical anion generation. sioc-journal.cn This work suggests that the mechanism can involve a single electron transfer (SET) within an intermediate complex, a process that is thermodynamically favorable when the electron affinity of one component of the complex is higher than that of the other. sioc-journal.cn

Oxidation Reactions

This compound can be synthesized through the oxidation of 3-fluorobenzhydrol (B1581190). This reaction is a common transformation for secondary alcohols, converting them back to their corresponding ketones. vulcanchem.com While specific oxidizing agents for 3-fluorobenzhydrol are not detailed, the oxidation of similar secondary alcohols has been achieved using catalysts like copper(I) triflate with co-catalysts such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). vulcanchem.com Other potential oxidizing agents for related benzophenone derivatives include potassium permanganate (B83412) or chromium trioxide.

Reaction Kinetics and Thermodynamics

Influence of Solvent Environment on Reaction Pathways

The solvent environment plays a critical role in dictating the reaction pathways of this compound and related compounds. acs.orgnih.govacs.orgacs.orgacs.org The polarity of the solvent can significantly affect reaction rates and the stability of intermediates and transition states. slideshare.net

In acidic aqueous solutions, this compound undergoes an efficient photosubstitution reaction. acs.orgnih.gov The protonation of the ketone is a crucial initial step for the subsequent photochemical reactions. acs.orgnih.govacs.org The acidity of the solution, along with the position and type of halogen substituent, influences the efficiency of forming the hydroxyl photosubstitution product. acs.orgnih.gov Studies on benzophenone have shown that in moderately concentrated aqueous acids, the adiabatic protonation of the triplet state is the rate-limiting step before rapid hydration of a phenyl ring. acs.org

The solvent also influences the nature of ion pairs formed during photochemical reactions. For instance, in the photoreduction of fluoro-substituted ketones with amines, contact ion pairs are observed in non-polar solvents like cyclopropane, while solvent-separated ion pairs are formed in more polar solvents like tetrahydrofuran (B95107) (THF). cdnsciencepub.com

The table below summarizes the effect of the solvent on the reaction pathways of benzophenone derivatives.

| Solvent/Condition | Reactant | Reaction Type | Key Findings |

| Acidic Aqueous Solution | This compound | Photosubstitution | Protonation of the ketone is a critical precursor step. acs.orgnih.gov |

| Acetonitrile | 3-Methylbenzophenone | Photohydration & Proton Exchange | An acid-catalyzed proton exchange reaction competes with photohydration. acs.org |

| Isopropyl Alcohol | 3-Methylbenzophenone | Similar to Benzophenone | Behaves similarly to the parent benzophenone. acs.org |

| Non-polar Solvents (e.g., Cyclopropane) | Fluoro-ketones & Amines | Photoreduction | Formation of contact ion-pairs. cdnsciencepub.com |

| Polar Solvents (e.g., THF) | Fluoro-ketones & Amines | Photoreduction | Formation of solvent-separated ion-pairs. cdnsciencepub.com |

Activation Energies and Reaction Rates

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. pressbooks.pub A lower activation energy leads to a higher reaction rate. rsc.org For the enantioselective borohydride reduction of benzophenones, the position of the fluorine substituent significantly impacts the reaction's stereoselectivity. While 4-fluorobenzophenone yields a product with low enantiomeric excess and this compound results in a racemic mixture, 2-fluorobenzophenone (B1294949) is reduced with high enantioselectivity. acs.org This suggests a substantial difference in the activation energies for the formation of the different stereoisomers depending on the fluorine position.

The table below presents data on the enantioselective reduction of various fluorinated benzophenones.

| Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| 4-Fluorobenzophenone | 95 | 14 |

| This compound | - | 0 (racemic) |

| 2-Fluorobenzophenone | - | 81 |

Data from the catalytic enantioselective borohydride reduction. acs.org

Intermediate Characterization and Spectroscopic Probes

The study of reaction mechanisms relies heavily on the characterization of transient intermediates. Spectroscopic techniques are invaluable tools for this purpose. In the study of this compound's photosubstitution reaction in acidic aqueous solutions, femtosecond transient absorption (fs-TA) spectroscopy and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy were employed to directly characterize the mechanism and intermediates. acs.orgnih.gov These studies identified a meta-hydration intermediate, confirming a two-step process. acs.orgnih.gov The absorption spectrum of an excited triplet protonated species was also observed, highlighting the importance of the initial protonation step. acs.orgnih.gov

For the parent compound, benzophenone, ns-TR³ spectroscopy in 2-propanol revealed that the triplet state undergoes a rapid hydrogen-abstraction reaction to form a diphenylketyl radical and a 2-propanol radical. acs.org These radicals then recombine to form a light-absorbing transient intermediate. acs.org Electron paramagnetic resonance (EPR) spectroscopy is another powerful technique for characterizing radical anions, providing information on their electronic structure and spin density distribution. numberanalytics.com

The development of molecular imaging probes, often utilizing fluorine-18, also relies on understanding reaction intermediates and pathways to optimize synthesis. nih.gov

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms, complementing experimental studies. numberanalytics.comnumberanalytics.comrsc.org Density Functional Theory (DFT) is a commonly used method to calculate molecular geometries, reaction energies, and transition states. numberanalytics.comnumberanalytics.comchemrevlett.com

For this compound, DFT calculations have supported experimental findings from transient absorption and time-resolved resonance Raman spectroscopy, helping to characterize intermediates in its photosubstitution reaction. acs.orgnih.govgoogle.com Theoretical studies have been instrumental in understanding how the C-halogen bond breaks during this reaction. acs.orgnih.gov

Computational studies on related systems, such as 3-methylbenzophenone, have used DFT to investigate reaction energy profiles and the electronic structures of transient species. acs.org These calculations help to explain why certain reactions occur for one isomer but not another. acs.org Theoretical calculations have also been used to explore the fragmentation of deprotonated amides, indicating that the formation of a radical anion via a single electron transfer is energetically favorable over homolytic cleavage. sioc-journal.cn

The application of computational methods extends to predicting reaction outcomes and designing more efficient catalysts by modeling catalytic cycles. numberanalytics.comnumberanalytics.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been instrumental in supporting and interpreting experimental findings related to the reactivity of this compound. acs.orgnih.gov These computational studies provide a molecular-level understanding of the reaction pathways, transition states, and the structures of transient intermediates that are often difficult to characterize experimentally.

In the study of the photosubstitution reaction of this compound in acidic aqueous solutions, DFT calculations were employed to corroborate the mechanisms and intermediates identified through spectroscopic methods. acs.orgnih.govresearchgate.netacs.org The calculations helped to confirm that the photosubstitution is a two-step process involving a meta-hydration intermediate. acs.orgacs.org Furthermore, DFT has been utilized to study the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, of substituted benzophenones, which provides insights into their reactivity and stabilization. researchgate.net

Key findings from DFT studies on related benzophenone systems, which inform the understanding of this compound, include:

Reaction Pathway Energetics: Calculations have been used to determine the activation energies for key reaction steps. For instance, in related SNAr fluorination reactions, DFT calculations have revealed the enthalpically favorable formation of intermediates and the subsequent activation energies for transition states. umich.edu

Structural Confirmation: DFT is used to calculate the vibrational frequencies of proposed intermediates. acs.org These calculated frequencies can then be compared with experimental time-resolved resonance Raman (TR3) spectra to confirm the structure of transient species like the triplet state of benzophenone and the resulting ketyl radical. acs.org

Solvent Effects: The influence of the solvent environment on reaction mechanisms can be modeled using DFT, often in conjunction with methods like the Polarizable Continuum Model (PCM).

Table 1: Application of DFT in the Study of this compound and Related Compounds

| Application Area | Specific Focus | Key Insights Provided | References |

|---|---|---|---|

| Reaction Mechanism | Photosubstitution in acidic solution | Confirmation of a two-step process via a meta-hydration intermediate. | acs.org, nih.gov, acs.org |

| Intermediate Characterization | Structure of transient species | Comparison of calculated vibrational frequencies with experimental spectra to identify intermediates. | acs.org |

| Electronic Properties | HOMO-LUMO energy gap | Understanding of molecular stability and reactivity. | researchgate.net |

Time-Resolved Spectroscopic Experiments for Mechanistic Elucidation

Time-resolved spectroscopy is a powerful experimental technique for directly observing the short-lived intermediates that are central to the reaction mechanisms of this compound. By using pump-probe techniques, researchers can initiate a photochemical reaction with a "pump" laser pulse and then monitor the subsequent changes in absorption or Raman scattering with a "probe" pulse at various time delays. edinst.com

For this compound, two key time-resolved techniques have been pivotal:

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique allows for the observation of processes occurring on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale. edinst.com It was used to directly characterize the intermediates in the photosubstitution reaction of this compound in acidic aqueous solutions. acs.orgnih.govresearchgate.netacs.org The data from fs-TA confirmed that the protonation of the ketone group is a critical initial step, leading to the formation of an excited triplet protonated species. nih.govacs.org

Nanosecond Time-Resolved Resonance Raman (ns-TR3) Spectroscopy: This method provides structural information about transient species. In the investigation of this compound, ns-TR3 spectroscopy was used alongside fs-TA to identify and characterize the reaction intermediates. acs.orgnih.govresearchgate.netacs.org In studies of the parent compound, benzophenone, ns-TR3 has been successfully used to identify the diphenylketyl radical formed after hydrogen abstraction from a solvent, with the temporal evolution of the spectra indicating the rates of subsequent reactions. acs.org

These experiments have collectively shown that the photosubstitution of this compound is not a direct displacement of the fluorine atom but proceeds through a more complex pathway initiated by photoexcitation and protonation. acs.orgnih.gov

Table 2: Time-Resolved Spectroscopic Findings for this compound

| Technique | Timescale | Observed Species/Process | Significance | References |

|---|---|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to Nanoseconds | Excited triplet protonated species | Confirmed protonation of the ketone as a crucial precursor step. | acs.org, nih.gov, acs.org |

| Nanosecond Time-Resolved Resonance Raman (ns-TR3) | Nanoseconds to Microseconds | Meta-hydration intermediate | Provided structural evidence for a two-step photosubstitution mechanism. | acs.org, nih.gov, acs.org |

Ab Initio Computations of Reactive Intermediates

Ab initio computations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying reactive intermediates. ims.ac.jp These methods are crucial for accurately predicting the geometries, energies, and properties of transient species that may be too short-lived or at too low a concentration to be fully characterized by experimental means alone.

In the context of this compound's reactivity, ab initio calculations have been employed to design and understand related molecular systems, which provides a framework for interpreting its behavior. acs.org For example, ab initio molecular orbital calculations have been used to predict that the reaction of an acetyl radical with acetylene (B1199291) proceeds primarily through the interaction of the singly occupied molecular orbital (SOMO) of the radical with the π-system of the acetylene, a principle applicable to the radical intermediates in benzophenone reactions. koreascience.kr

While specific ab initio studies focusing exclusively on the reactive intermediates of this compound are often integrated within broader DFT studies, the methodology is fundamental to:

High-Accuracy Energy Calculations: Providing precise energy profiles of reaction pathways, including the energies of reactants, transition states, and intermediates.

Validation of DFT Results: Serving as a benchmark to assess the accuracy of less computationally expensive methods like DFT.

Understanding Electronic Structure: Delving into the detailed electronic structure of intermediates, such as the spin density distribution in radical species, which governs their reactivity. ims.ac.jp

The synergy between ab initio computations, DFT, and time-resolved spectroscopy provides a robust and comprehensive picture of the reaction mechanisms of this compound. acs.orgacs.org

Iv. Spectroscopic Characterization and Advanced Analytical Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the comprehensive characterization of 3-Fluorobenzophenone, offering deep insights into its molecular structure and behavior.

Nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy is a powerful technique used to study the vibrational modes of short-lived electronic excited states and transient chemical species. acs.orgcmu.edu In the context of this compound, ns-TR3 has been instrumental in characterizing the intermediates formed during photochemical reactions in acidic aqueous solutions. nih.govresearchgate.net This technique allows for the direct observation of the vibrational spectra of transient species generated from the femtosecond to microsecond time scales following photoexcitation. researchgate.net Studies have utilized ns-TR3 to investigate the mechanisms of photosubstitution reactions, providing detailed information about the structure and properties of intermediates like the triplet excited state of protonated this compound. nih.govhkust.edu.hk

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique that measures changes in the absorption of a sample after excitation by a short laser pulse, providing information on the dynamics of photogenerated excited states. edinst.comrsc.org For this compound, fs-TA has been employed to investigate the mechanisms and intermediates of its photosubstitution and photohydration reactions in acidic aqueous solutions. nih.govresearchgate.net This method has been crucial in directly characterizing transient species and understanding the initial steps of photochemical processes, such as the formation of excited singlet and triplet states. researchgate.netedinst.com The combination of fs-TA with ns-TR3 and density functional theory (DFT) calculations has provided a comprehensive picture of the reaction pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. measurlabs.com It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment of each atom. measurlabs.com

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the aromatic rings exhibit distinct chemical shifts due to their different electronic environments. The fluorine atom at the meta-position of one of the phenyl rings influences the chemical shifts of the adjacent protons through space and through bond interactions.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon typically appears at a characteristic downfield chemical shift. The carbon atoms on the fluorine-substituted ring show distinct shifts compared to those on the unsubstituted phenyl ring.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). researchgate.nethmdb.ca These experiments are invaluable for unambiguously assigning all the proton and carbon signals in the spectrum.

Table 1: Representative NMR Data for this compound (Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~195.0 |

| Aromatic Protons/Carbons | 7.20 - 7.80 | 115.0 - 165.0 |

This table is a generalized representation. Specific peak assignments require detailed 2D NMR analysis.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. gatewayanalytical.commt.com

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule. gatewayanalytical.com Key characteristic absorption bands for this compound include a strong C=O (carbonyl) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹. The C-F stretching vibration and various C-H and C=C stretching and bending vibrations of the aromatic rings also appear at specific frequencies.

FT-Raman Spectroscopy: Fourier Transform Raman (FT-Raman) spectroscopy is based on the inelastic scattering of monochromatic light. gatewayanalytical.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. gatewayanalytical.com Therefore, the C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies and assist in the assignment of the experimental IR and Raman bands. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound (Note: Frequencies are approximate and can be influenced by the physical state of the sample.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch | 1650 - 1670 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1580 - 1600 | FT-IR, FT-Raman |

| C-F Stretch | 1200 - 1300 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. technologynetworks.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 3: Typical UV-Visible Absorption Maxima for this compound (Note: λmax values can shift depending on the solvent.)

| Transition | Approximate λmax (nm) |

| π → π | ~250 |

| n → π | ~330-340 |

Mass Spectrometry (MS) and Elemental Analysis (EA) are fundamental techniques for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): MS is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. uni-marburg.de For this compound, high-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which can be used to confirm its molecular formula (C₁₃H₉FO). colorado.edunih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

Elemental Analysis (EA): Elemental analysis is a process where a sample of a material is analyzed for its elemental and sometimes isotopic composition. elementar.com For this compound, EA would be used to determine the percentage composition of carbon, hydrogen, and fluorine. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₃H₉FO) to verify the purity of the compound.

Table 4: Elemental Composition of this compound (C₁₃H₉FO)

| Element | Atomic Mass | Number of Atoms | Theoretical % |

| Carbon (C) | 12.011 | 13 | 77.99% |

| Hydrogen (H) | 1.008 | 9 | 4.53% |

| Fluorine (F) | 18.998 | 1 | 9.49% |

| Oxygen (O) | 15.999 | 1 | 7.99% |

UV-Visible Spectroscopy

Computational Spectroscopy and Vibrational Analysis

Computational spectroscopy, particularly methods rooted in Density Functional Theory (DFT), serves as a critical tool for the in-depth analysis of the vibrational spectra of complex molecules such as this compound. These theoretical calculations provide essential support for experimental findings, enabling precise assignment of vibrational modes and offering deeper insight into the molecule's structural and electronic characteristics.

The vibrational spectrum of this compound has been theoretically investigated using Density Functional Theory (DFT), often with the B3LYP functional combined with a 6-311++G(d,p) basis set. researchgate.net Such calculations yield a predicted vibrational spectrum that is then compared with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. To compensate for anharmonicity and the inherent approximations in the computational approach, the calculated theoretical wavenumbers are typically multiplied by a scaling factor, which improves their alignment with experimental observations. researchgate.netresearchgate.net

These computational models facilitate the detailed assignment of various vibrational modes. For example, the prominent C=O stretching vibration, which appears as a strong band in the infrared spectrum, is both predicted and observed. researchgate.net The aromatic C-H stretching modes are characteristically found in the 3100–3000 cm⁻¹ range. scispace.com Vibrations involving the fluorine atom, such as C-F stretching and bending, are also pinpointed through these analyses. The calculated intensities for both IR and Raman spectra are instrumental in differentiating between various vibrational types. researchgate.net

Table 1: Illustrative Comparison of DFT-Calculated and Experimental Vibrational Frequencies for Fluorinated Benzophenone (B1666685) Derivatives

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Typical Experimental Wavenumber Range (cm⁻¹) | General Assignment |

| Aromatic C-H Stretch | 3030-3090 scispace.com | 3060-3085 | Stretching of C-H bonds on the phenyl rings |

| C=O Stretch | ~1665 researchgate.net | ~1660 | Stretching of the carbonyl group bond |

| C-C Stretch (Ring) | 1570-1600 scispace.com | 1580-1600 | Stretching of carbon-carbon bonds within the phenyl rings |

| C-F Stretch | 1250-1280 researchgate.net | 1255-1285 | Stretching of the carbon-fluorine bond |

| In-plane C-H Bend | 1070-1480 scispace.com | 1075-1485 | Bending of C-H bonds within the plane of the rings |

| Out-of-plane C-H Bend | 790-960 scispace.com | 790-955 | Bending of C-H bonds out of the plane of the rings |

| Note: Data is generalized from studies on fluorinated benzophenones. researchgate.netscispace.com Specific values can vary based on the exact molecule and computational/experimental conditions. |

Potential Energy Distribution (PED) analysis is a fundamental aspect of computational vibrational studies. researchgate.netscispace.com It quantitatively breaks down each normal mode of vibration into contributions from individual internal coordinates, such as bond stretches or angle bends. This detailed assignment moves beyond simple group frequency approximations, which can be misleading for complex molecules where vibrational modes are often coupled. researchgate.netx-mol.com

For a molecule like this compound, many spectral bands arise from a mixture of several motion types. PED analysis can clarify that a particular band is not a "pure" C-C stretch but also involves C-H bending motions. scispace.com This is especially critical for correctly assigning vibrations that involve the fluorine substituent. PED helps to distinguish the C-F stretching mode from other vibrations, like C-C ring modes, that occur in the same region of the spectrum. researchgate.net This provides a highly detailed picture of the intramolecular vibrational couplings.

DFT-Calculated Vibrational Frequencies and Intensities

Application of Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are highly effective for the real-time monitoring of chemical reactions and for performing detailed kinetic analyses. For example, the synthesis of fluorinated benzophenones via Friedel-Crafts acylation can be monitored using FT-IR spectroscopy. oregonstate.eduresearchgate.net The progress of the reaction can be tracked by observing the disappearance of a reactant's characteristic signal (e.g., the acyl chloride) and the simultaneous emergence of the product's distinct carbonyl (C=O) stretching band. researchgate.net

This in-situ monitoring allows for the precise determination of reaction endpoints, enhancing process control and efficiency. By plotting the change in a peak's absorbance over time, one can derive the reaction kinetics. This yields crucial data on reaction rates and the influence of variables like temperature and catalyst concentration, thereby contributing to a deeper understanding of the reaction mechanism.

Challenges in Spectroscopic Analysis of Fluorinated Ketones

The analysis of fluorinated ketones such as this compound presents unique challenges. In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of the ¹⁹F nucleus (100% natural abundance, spin I=1/2) introduces complexities due to spin-spin coupling with adjacent ¹H and ¹³C nuclei. scispace.comrsc.org While this H-F and C-F coupling can make spectra more intricate to interpret, it also provides invaluable information for structural elucidation. scispace.com However, inconsistent referencing of ¹⁹F NMR chemical shifts across different studies and instruments can lead to significant data variability, posing a challenge for reproducibility. researchgate.net

In vibrational spectroscopy, the C-F bond introduces vibrations in the 1350-1000 cm⁻¹ region, which often overlaps with other key frequencies like C-C stretching and C-H bending modes. manchester.ac.uk This spectral congestion can make unambiguous assignments difficult without the aid of computational tools like DFT and PED analysis. researchgate.net The high electronegativity of fluorine also electronically influences the entire molecule, causing subtle shifts in the frequencies of other functional groups, including the carbonyl C=O stretch, when compared to their non-fluorinated counterparts. scispace.comsapub.org

V. Applications of 3 Fluorobenzophenone in Advanced Research Domains

Medicinal Chemistry and Biological Activity Studies

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Fluorobenzophenone, as a readily available fluorinated scaffold, has been extensively utilized in the development of novel therapeutic agents.

As a Synthetic Intermediate for Pharmaceutical Compounds

This compound is a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds. Its diaryl ketone structure allows for various chemical transformations, making it a versatile precursor for more complex molecules with potential therapeutic value. For instance, it is a key component in the synthesis of derivatives with potential applications as anti-inflammatory, antibacterial, and anticancer drugs. caming.com The presence of the fluorine atom can significantly influence the biological activity and metabolic pathways of the resulting pharmaceutical products.

One notable application is in the synthesis of spirocyclic benzophenone (B1666685) derivatives. These complex structures often exhibit interesting pharmacological profiles, and the 3-fluoro substitution can enhance their metabolic stability and target binding. Additionally, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), a derivative of this compound, is an important intermediate for synthesizing heterocyclic compounds like quinazolines and benzimidazoles, which are known to possess a broad range of pharmacological effects. caming.com

Exploration of Potential Biological Activities

Derivatives of this compound have been investigated for a range of biological activities. The benzophenone core itself is a common motif in bioactive compounds, and the addition of a fluorine atom can modulate this activity. Studies have shown that benzophenone derivatives can exhibit antimicrobial properties, with some compounds being evaluated for their ability to combat resistant bacterial strains. For example, certain fluorinated benzophenones have demonstrated enhanced antimicrobial activity due to their increased lipophilicity, which can facilitate the disruption of cellular membranes. smolecule.com

Furthermore, research has explored the potential of halogenated benzophenones, including those with fluorine, as anticancer agents. smolecule.com The mechanisms of action are varied but can include the induction of apoptosis in tumor cells. smolecule.com The anticonvulsant activity of this compound derivatives has also been a subject of investigation, with some spirocyclic derivatives showing promise in preclinical models.

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzophenones

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of fluorinated benzophenones, SAR studies have provided valuable insights for the design of more potent and selective therapeutic agents.

Key findings from SAR studies on fluorinated benzophenones include:

Position of the Fluorine Atom: The location of the fluorine atom on the benzophenone scaffold is critical. For instance, in some series of compounds, a 3'-fluoro group has been shown to enhance metabolic stability and target binding compared to non-fluorinated analogs.

Influence on Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with biological targets. core.ac.uk

Combined Effects with Other Substituents: The interplay between the fluorine atom and other substituents on the benzophenone ring system can have a significant impact on activity. For example, the combination of a fluorine atom with other halogen atoms or amino groups can lead to synergistic effects on biological potency. mdpi.com

A study on fluorinated benzophenone derivatives as multipotent agents for Alzheimer's disease highlighted the importance of the 3-fluoro-4-hydroxy- substitution pattern for achieving balanced micromolar potency against key targets. nih.gov

Computational Studies in Drug Design (e.g., Molecular Docking)

Computational methods, such as molecular docking, have become indispensable tools in modern drug discovery. These techniques allow researchers to predict the binding interactions between a small molecule, like a this compound derivative, and its biological target at the molecular level.

Molecular docking studies have been employed to:

Predict Binding Modes: Understand how this compound derivatives orient themselves within the active site of a target protein. This information is crucial for explaining observed biological activities and guiding the design of new analogs.

Elucidate Structure-Activity Relationships: Correlate the predicted binding affinities with experimental biological data to build robust SAR models.

Screen Virtual Libraries: Virtually screen large libraries of this compound derivatives to identify promising candidates for synthesis and biological evaluation.

For example, molecular docking has been used to investigate the binding of fluorinated taxoids to β-tubulin, revealing that the 3-CF3O/CHF2O-benzoyl moiety, derived from a benzophenone structure, is well-accommodated in a deep hydrophobic pocket, leading to enhanced binding. nih.gov Similarly, docking studies of quinazoline (B50416) derivatives have helped to confirm the pharmacophoric features responsible for their anticonvulsant activity. mdpi.com

Analogues and Derivatives with Enhanced Bioactivity

The chemical tractability of the this compound scaffold has enabled the synthesis of numerous analogues and derivatives with the aim of improving biological activity, selectivity, and pharmacokinetic properties.

Examples of such modifications include:

Introduction of Heterocyclic Moieties: The attachment of heterocyclic rings, such as pyrrolidine (B122466) or piperidine, to the benzophenone core has been explored to modulate bioactivity.

Variation of Substituents: The systematic variation of substituents on both phenyl rings of the benzophenone has led to the discovery of compounds with enhanced potency. For instance, in a series of antimicrotubule agents, a 3-benzoyl derivative showed significantly increased cytotoxicity, and further modification with a fluorine atom at the 4-position of the benzoyl group resulted in even more potent activity. jst.go.jp

Development of Multipotent Agents: Researchers have designed and synthesized this compound derivatives that can interact with multiple biological targets simultaneously, a strategy that is particularly relevant for complex diseases like Alzheimer's. nih.gov

The following table provides examples of this compound derivatives and their reported biological activities:

| Derivative | Reported Biological Activity/Application |

| 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone | Potential antimicrobial and anticonvulsant properties. |

| 2-Amino-5-chloro-2'-fluorobenzophenone | Intermediate in the synthesis of anti-inflammatory, antibacterial, and anticancer drugs. caming.com |

| 3-Fluoro-4-hydroxy-benzophenone analogues | Multipotent agents for Alzheimer's disease, targeting β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Pharmaceutical intermediate and photo-initiator. |

This table is for illustrative purposes and does not represent an exhaustive list.

Materials Science Applications

Beyond its applications in the life sciences, this compound and its derivatives are also valuable in the field of materials science. The benzophenone moiety is known for its photochemical properties, and the incorporation of fluorine can enhance thermal stability and other material characteristics.

One key application is in polymer chemistry . Benzophenone derivatives can act as photoinitiators in polymerization reactions. cymitquimica.com Furthermore, fluorinated benzophenones have been used as end-capping agents in the synthesis of polymers like polysulfone. google.com This helps to control the molecular weight of the polymer and can improve its thermal stability. google.com

In the realm of organic electronics , benzophenone derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). mdpi.comktu.edu They can be incorporated into the emissive layers of OLEDs as either host or emitter materials. mdpi.com The unique electronic properties of the benzophenone core, modified by the presence of fluorine, can influence the performance of these devices. Some derivatives are also investigated as precursors for conductive polymers. Additionally, the good chemical stability and heat resistance imparted by the fluorine substituent make these compounds potential additives for enhancing the properties of high-performance coatings and other functional materials. caming.com

The following table summarizes some of the materials science applications of this compound and its derivatives:

| Application Area | Specific Use |

| Polymer Chemistry | Photoinitiators, End-capping agents for polymers (e.g., polysulfone). cymitquimica.comgoogle.com |

| Organic Electronics | Components in organic light-emitting diodes (OLEDs), Precursors for conductive polymers. mdpi.comktu.edu |

| Functional Materials | Additives for high-performance coatings. caming.com |

This table provides a summary of key applications and is not exhaustive.

Use in Polymer Synthesis

This compound and its isomers serve as important monomers or modifying agents in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs) and polysulfones. The fluorine atom's reactivity in nucleophilic aromatic substitution reactions makes it a valuable component for creating strong, thermally stable polymer backbones.

Research into poly(aryl ether ketone)s containing dibenzoylbiphenyl moieties has utilized fluorinated monomers to create copolymers with high glass transition temperatures (Tg). titech.ac.jp The incorporation of moieties derived from fluorobenzophenones can increase the rigidity and polarity of the polymer chain, leading to enhanced thermal properties compared to standard polymers like PEEK. titech.ac.jp For instance, the synthesis of poly (ether biphenyl (B1667301) ether ketone) (PEDEK) copolymers involves nucleophilic substitution routes where fluorinated monomers are reacted with biphenol derivatives. titech.ac.jp

In the field of polysulfone synthesis, asymmetric bis-halogenated benzophenones are employed as end-capping agents. google.com This technique helps to control the polymer's molecular weight and prevent depolymerization, resulting in polymers with a narrow molecular weight distribution and improved thermal stability. google.com Similarly, chain-growth condensation polymerization methods have utilized 4-fluorobenzophenone (B154158) moieties, introduced via click reactions, to act as initiator units for creating complex polymer architectures like star block copolymers. researchgate.net

Table 1: Properties of Polymers Synthesized Using Fluorobenzophenone Derivatives

| Polymer Type | Monomer/Agent | Key Finding | Reference |

|---|---|---|---|

| Poly(aryl ether ketone) Copolymers | Fluorobenzophenone derivatives | Increased glass transition temperature (Tg) and chain rigidity. | titech.ac.jp |

| Polysulfone | Asymmetric bis-halogenated benzophenone | Acts as an end-capping agent to control molecular weight and improve thermal stability. | google.com |